molecular formula C15H16ClN3O4S B2356523 Methyl 2-(1-((3-chlorobenzoyl)carbamothioyl)-3-oxopiperazin-2-yl)acetate CAS No. 1008070-89-0

Methyl 2-(1-((3-chlorobenzoyl)carbamothioyl)-3-oxopiperazin-2-yl)acetate

Cat. No. B2356523
CAS RN: 1008070-89-0
M. Wt: 369.82
InChI Key: WQIHSBNKPAXYDV-UHFFFAOYSA-N
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Description

“Methyl 2-(1-((3-chlorobenzoyl)carbamothioyl)-3-oxopiperazin-2-yl)acetate” is a complex organic compound. It contains a piperazine ring, which is a common feature in many pharmaceuticals and other biologically active compounds . The compound also contains a carbamothioyl group attached to a 3-chlorobenzoyl moiety, which suggests potential reactivity.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a piperazine ring, a carbamothioyl group, and a 3-chlorobenzoyl moiety . These functional groups could potentially influence the compound’s physical and chemical properties, as well as its reactivity.


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the presence of the carbamothioyl and 3-chlorobenzoyl groups . These groups could potentially undergo a variety of chemical reactions, including nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure . For example, the presence of the piperazine ring could potentially influence the compound’s solubility and stability.

Scientific Research Applications

Novel Annelated 2-Oxopiperazines Synthesis

A study explored the interaction of methyl (3-oxopiperazin-2-ylidene) acetate with N-arylmaleimides, leading to previously unreported methyl-1, 6-dioxo-8-((arylamino)carbonyl)-1, 3, 4, 6, 7, 8-hexahydro-2H-pyrido(1, 2-a)pyrazine-9-carboxylates. This discovery contributes to the synthesis of novel annelated 2-oxopiperazines, expanding the possibilities in organic chemistry and pharmaceutical research (Svetlana et al., 2015).

Cyclization Reactions with Cyanamides

Cyclization reactions involving aryl-, aroyl-, and cyanamides with methyl 2-(3-oxopiperazin-2-yl)acetate led to the formation of various heterocyclic compounds. This study highlights the chemical versatility and potential applications in synthesizing diverse heterocyclic structures, which are crucial in medicinal chemistry (K. Shikhaliev et al., 2008).

Dipeptide Mimics and Templates

Research on the synthesis of structurally diverse 5-oxopiperazine-2-carboxylates demonstrates their utility as dipeptide mimics and templates. This synthesis offers valuable insights into peptide mimetics, which have significant implications in drug design and development (Michael Limbach et al., 2009).

Antibacterial Activity Studies

A study synthesized a series of compounds including methyl 2-(3-oxopiperazin-2-yl)acetate derivatives and evaluated their antibacterial activity. This research contributes to the ongoing search for new antibacterial agents in the fight against resistant bacterial strains (V. L. Gein et al., 2006).

properties

IUPAC Name

methyl 2-[1-[(3-chlorobenzoyl)carbamothioyl]-3-oxopiperazin-2-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClN3O4S/c1-23-12(20)8-11-14(22)17-5-6-19(11)15(24)18-13(21)9-3-2-4-10(16)7-9/h2-4,7,11H,5-6,8H2,1H3,(H,17,22)(H,18,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQIHSBNKPAXYDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1C(=O)NCCN1C(=S)NC(=O)C2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(1-((3-chlorobenzoyl)carbamothioyl)-3-oxopiperazin-2-yl)acetate

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